molecular formula C16H11NO3 B1292266 3-Acetoxy-3'-cyanobenzophenone CAS No. 890099-69-1

3-Acetoxy-3'-cyanobenzophenone

Cat. No.: B1292266
CAS No.: 890099-69-1
M. Wt: 265.26 g/mol
InChI Key: KIOINACVIAJQKH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Acetoxy-3’-cyanobenzophenone involves several steps. One common method includes the acetylation of 3’-cyanobenzophenone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Acetoxy-3’-cyanobenzophenone undergoes various chemical reactions, including:

Scientific Research Applications

3-Acetoxy-3’-cyanobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Acetoxy-3’-cyanobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to form a hydroxyl group, which can then participate in various biochemical reactions. The cyano group can also interact with biological molecules, potentially leading to the inhibition of certain enzymes or receptors .

Comparison with Similar Compounds

3-Acetoxy-3’-cyanobenzophenone can be compared with other benzophenone derivatives, such as:

These comparisons highlight the unique combination of functional groups in 3-Acetoxy-3’-cyanobenzophenone, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

[3-(3-cyanobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-11(18)20-15-7-3-6-14(9-15)16(19)13-5-2-4-12(8-13)10-17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOINACVIAJQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641638
Record name 3-(3-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-69-1
Record name 3-(3-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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